molecular formula C13H21NO B12322858 2-(Diethylamino)-1-phenylpropan-1-OL

2-(Diethylamino)-1-phenylpropan-1-OL

Cat. No.: B12322858
M. Wt: 207.31 g/mol
InChI Key: JMFCQRKXGIHOAN-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-phenylpropan-1-OL is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a diethylamino group attached to a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-phenylpropan-1-OL typically involves the reaction of diethylamine with a suitable precursor, such as 1-phenylpropan-1-one. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include diethylamine, 1-phenylpropan-1-one, and a suitable solvent such as ethanol or methanol. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of specialized reactors to optimize yield and purity. The choice of method depends on factors such as the scale of production, cost considerations, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-phenylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Diethylamino)-1-phenylpropan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-phenylpropan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(Diethylamino)-1-phenylpropan-1-OL can be compared with other similar compounds, such as:

    2-(Diethylamino)ethanol: This compound has a similar diethylamino group but a different backbone structure.

    Diethylpropion: Another compound with a diethylamino group, used as an appetite suppressant.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with a similar diethylamino group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

2-(diethylamino)-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFCQRKXGIHOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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